Hydroxylamine, acetate (salt)

Vue d'ensemble

Description

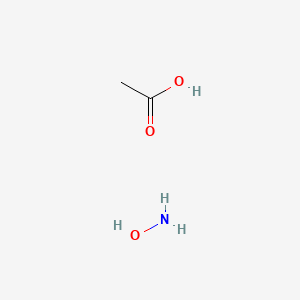

Hydroxylamine, acetate (salt) is an inorganic compound with the chemical formula CH₃COONH₂OH. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical processes and has significant applications in both industrial and research settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydroxylamine, acetate (salt) can be synthesized through the reaction of hydroxylamine with acetic acid. The reaction typically involves mixing an aqueous solution of hydroxylamine with acetic acid, followed by crystallization to obtain the solid salt. The reaction can be represented as follows:

NH2OH+CH3COOH→CH3COONH2OH

Industrial Production Methods: Industrial production of hydroxylamine, acetate (salt) often involves the catalytic hydrogenation of nitric oxide or nitrates. The Raschig process is one of the most common methods, where nitric oxide is reduced in the presence of a catalyst to produce hydroxylamine, which is then reacted with acetic acid to form the acetate salt.

Types of Reactions:

Oxidation: Hydroxylamine, acetate (salt) can undergo oxidation to form nitrous oxide and water.

Reduction: It can act as a reducing agent in various chemical reactions, converting nitro compounds to amines.

Substitution: It can react with electrophiles, such as alkylating agents, to form substituted hydroxylamine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Alkyl halides and acyl chlorides are commonly used electrophiles.

Major Products Formed:

Oxidation: Nitrous oxide (N₂O) and water (H₂O).

Reduction: Amines and water.

Substitution: Substituted hydroxylamine derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Hydroxylamine serves as a crucial reagent in organic synthesis. Its ability to act as both a nucleophile and an electrophile makes it valuable for various chemical transformations.

- N-O Bond Cleavage : Hydroxylamines can undergo N-O bond cleavage, which is significant for synthesizing nitrogen-containing heterocycles. This property has been exploited in recent studies to develop environmentally friendly synthesis methods for complex organic molecules, including aziridines and β-lactams .

- Acylation Reactions : Hydroxylamine reacts with activated acyl groups to form O-acylhydroxylamines and N-acylhydroxylamines. This reaction pathway is essential for the development of new synthetic methodologies that involve selective acylation processes . A detailed study illustrated the kinetics of these reactions, highlighting the influence of substrate structure on product formation .

Biochemical Applications

Hydroxylamine has notable applications in biochemistry, particularly in the analysis of biochemical compounds and potential therapeutic uses.

- Detection of Acetate Kinase Activity : Hydroxylamine is utilized in assays to detect acetate kinase activity without the need for coupling enzymes. This method has been shown to effectively measure acetate levels through colorimetric changes when reacted with acetyl phosphate .

- Toxicological Studies : Research has investigated the toxicological effects of hydroxylamine sulfate, demonstrating its capacity to induce oxidative stress and hematotoxicity in vivo. These studies are critical for understanding the safety profiles of hydroxylamine derivatives and their implications in therapeutic contexts .

Agricultural Chemistry

Hydroxylamine derivatives are also significant in agricultural chemistry. They are involved in the synthesis of various agrochemicals that enhance crop yield and pest resistance.

- Pesticide Development : Hydroxylamine's reactivity allows it to be incorporated into pesticide formulations, improving their efficacy against pests while minimizing environmental impact.

Case Study 1: Synthetic Methodologies

A recent study highlighted the use of hydroxylamine in synthesizing pyridine derivatives through a cyclization rearrangement reaction. The research demonstrated that using readily available starting materials under mild conditions could yield diverse pyridine derivatives with high efficiency .

Case Study 2: Toxicity Mechanisms

In a controlled study involving Wistar Han rats, hydroxylamine sulfate was shown to cause significant oxidative stress and hematotoxicity. The study provided insights into potential antidotes, revealing that α-tocopherol acetate could mitigate lipid peroxidation effects caused by hydroxylamine exposure .

Mécanisme D'action

Hydroxylamine, acetate (salt) exerts its effects primarily through its ability to act as a reducing agent. It can donate electrons to various substrates, leading to their reduction. In biological systems, it can hydroxylate nucleobases in DNA, leading to mutations. The molecular targets include DNA and various electrophilic compounds.

Comparaison Avec Des Composés Similaires

- Hydroxylammonium chloride (NH₃OHCl)

- Hydroxylammonium nitrate (NH₃OHNO₃)

- Hydroxylammonium sulfate ((NH₃OH)₂SO₄)

Comparison: Hydroxylamine, acetate (salt) is unique in its solubility and reactivity compared to other hydroxylammonium salts. It is more soluble in organic solvents and has distinct reactivity patterns due to the presence of the acetate group. This makes it particularly useful in organic synthesis and industrial applications.

Activité Biologique

Hydroxylamine, acetate (salt), is a compound that has garnered interest due to its diverse biological activities, particularly in antimicrobial and antioxidant applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Hydroxylamine, acetate (salt) has the chemical formula C₂H₇NO₃ and is classified under hydroxylamines. It is known for its reducing properties and has been studied for its potential use in various therapeutic applications.

Biological Activity Overview

- Antimicrobial Activity : Hydroxylamine derivatives have shown significant antibacterial properties against various strains of bacteria. Recent studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : Hydroxylamine acts as a radical scavenger, which contributes to its antioxidant capabilities. This property is crucial in mitigating oxidative stress in biological systems.

- Cytotoxicity : While exhibiting antimicrobial effects, it is essential to assess the cytotoxicity of hydroxylamine compounds to ensure their safety for eukaryotic cells.

Antimicrobial Activity

Hydroxylamine derivatives have been tested against several clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds.

Table 1: Antimicrobial Activity of Hydroxylamine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| M-HA | Bacillus anthracis | <60 |

| Compound 11 | Staphylococcus aureus | <60 |

| Compound 15 | Staphylococcus epidermidis | <40 |

| Compound 8 | Pseudomonas aeruginosa | <17 |

| Compound 12 | Escherichia coli | <70 |

These results highlight the potential of hydroxylamine derivatives as effective antibacterial agents, particularly against resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus .

Antioxidant Activity

The antioxidant capacity of hydroxylamine is attributed to its ability to scavenge free radicals. The following table summarizes the antioxidant activity of selected hydroxylamine compounds compared to standard antioxidants.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Assay (%) | ABTS Assay (%) |

|---|---|---|

| Hydroxylamine | 85.1 | 73.9 |

| Vitamin C | 94.5 | 88.4 |

| M-HA | 64.7 | 64.2 |

The data indicates that hydroxylamine exhibits significant antioxidant activity, although it is slightly less effective than Vitamin C .

Case Studies

Case Study 1 : A study evaluating the antibacterial effects of various hydroxylamine derivatives found that specific compounds could inhibit the growth of resistant bacterial strains without adversely affecting human cells. This study underscores the potential for developing new antibiotics based on hydroxylamine structures .

Case Study 2 : Research into the cytotoxic effects of hydroxylamine revealed that while it can produce methemoglobin when absorbed systemically, certain derivatives displayed low toxicity to eukaryotic cells, suggesting a promising therapeutic index for further development .

Analyse Des Réactions Chimiques

Purification of Acetic Acid via Redox Stabilization

Hydroxylamine acetate is employed in distillation processes to purify acetic acid. In a patented method :

-

A 10% solution of hydroxylamine acetate in anhydrous acetic acid is fed into a distillation column (20 plates, atmospheric pressure, no reflux).

-

The hydroxylamine acetate reacts with impurities (e.g., peroxides, aldehydes), increasing the permanganate time of acetic acid from <5 seconds to >2 hours and improving sulfuric acid transmission to 100% .

-

Proposed mechanism: Hydroxylamine acts as a reducing agent, stabilizing acetic acid by neutralizing oxidizable contaminants.

| Parameter | Value |

|---|---|

| Hydroxylamine acetate concentration | 0.01–1% (wt/wt of acetic acid) |

| Temperature | Boiling point of acetic acid (~118°C) |

| Yield improvement | Sulfuric acid color: 94% → 100% |

Nucleophilic Acylation with Aryl Acetates

Hydroxylamine acetate participates in nucleophilic acyl transfer reactions with aryl acetates, forming O-acylhydroxylamine or N-acylhydroxylamine derivatives :

-

O-Acylation : Dominant for esters with poor leaving groups (pKa >7), e.g., phenyl acetates.

-

N-Acylation : Favored for esters with good leaving groups (pKa <7), e.g., 2,4-dinitrophenyl acetate.

| Substrate (Aryl Acetate) | Leaving Group pKa | Pathway (O/N-Acylation) | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| 4-Nitrophenyl acetate | 7.1 | O-Acylation | 0.12 ± 0.01 |

| 2,4-Dinitrophenyl acetate | 3.9 | N-Acylation | 0.86 ± 0.05 |

A second hydroxylamine molecule catalyzes O→N acyl transfer, accelerating reactions by up to 97% for poor leaving group esters .

In Situ Generation for Oxime Formation

Hydroxylamine acetate is generated in situ by combining hydroxylamine hydrochloride and sodium acetate. This method avoids pH-dependent side reactions (e.g., decladinosylation) :

-

At pH 7.7, 74.4% conversion to oxime is achieved with 20 equivalents of hydroxylamine acetate .

-

Excess reagent (>15 equivalents) suppresses impurities (<6%) .

| Equivalents (NH₂OH·HCl : NaOAc) | pH | Conversion (%) | Impurity (%) |

|---|---|---|---|

| 10 : 10 | 6.1 | 61.1 | 13.3 |

| 20 : 20 | 7.7 | 74.4 | 4.0 |

Solvent Effects in Three-Component Reactions

In fluorinated alcohols (e.g., HFIP), hydroxylamine acetate enhances solubility and reaction efficiency. For example, it facilitates the synthesis of N-hydroxy tetrahydroisoquinoline acids via a Perkin-Michael domino reaction :

Propriétés

IUPAC Name |

acetic acid;hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3NO/c1-2(3)4;1-2/h1H3,(H,3,4);2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNQNULAYXDEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177127 | |

| Record name | Hydroxylamine, acetate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22606-42-4 | |

| Record name | Hydroxylamine, acetate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022606424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, acetate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.